N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide
Description
History and Development of Cyclopropane Dicarboxamides
Cyclopropane derivatives have captivated chemists since August Freund’s 1881 synthesis of cyclopropane itself. The unique strain inherent to the three-membered ring system drives reactivity, making cyclopropanes valuable in synthetic and medicinal chemistry. Cyclopropane dicarboxamides emerged as a distinct subclass in the mid-20th century, with 1,1-cyclopropanedicarboxamide (CAS 5813-85-4) serving as an early prototype. Key milestones include:
- 1950s : Development of cyclopropane carboxylate-to-amide conversion protocols using ammonium chloride or amines.
- 1980s : Asymmetric synthesis breakthroughs enabling enantiomerically pure cyclopropane dicarboxamides via enzymatic resolution.
- 2010s : Catalytic methods for installing methylidene groups via transition metal-mediated cyclopropanation.
The target compound represents an advanced iteration, combining cyclopropane strain with π-conjugated methylidene and benzyl-protected phenolic groups. Its synthesis builds on foundational work documented in patents like CN103864618A, which optimized diester intermediates for cyclopropane ring formation.
Position within Dicarboxamide Family of Compounds
N1,N2-Bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide occupies a specialized niche, distinguished by three structural features:
This combination creates a polarized electron-deficient ring system (Hammett σₚₐᵣₐ ≈ +0.7), positioning it between strained carbocycles and aromatic amides in reactivity space.
Research Significance in Organic Chemistry
Four factors make this compound a priority research target:
- Strain-Energy Utilization : The 27.6 kcal/mol ring strain drives unusual reactivity patterns. For example, the methylidenecyclopropane motif undergoes regioselective ring-opening with electrophiles at the distal cyclopropane carbon.
- Stereoelectronic Effects : Bent C-C bonds (sp⁵ hybridization) create unique orbital alignments, enabling stereocontrolled transformations unattainable with linear amides.
- Supramolecular Potential : X-ray studies of related compounds show π-stacking between benzyloxy groups (3.4–3.7 Å interplanar distances), suggesting applications in crystal engineering.
- Biological Probe Utility : While excluded from safety discussions, the compound’s structural mimicry of kinase inhibitors (e.g., staurosporine) warrants mention as a lead for tool compound development.
Current State of Methylidenecyclopropane Research
Recent advances focus on three domains:
Synthetic Methodology
- Rhodium-catalyzed asymmetric cyclopropanation achieves >95% ee for trans-disubstituted methylidenecyclopropanes.
- Flow chemistry systems reduce decomposition risks during exothermic cyclopropane ring formation.
Materials Applications
- Methylidenecyclopropane-containing polymers show tunable glass transition temperatures (Tg = 120–180°C) via ring-strain-induced crosslinking.
Computational Modeling
- DFT calculations at the ωB97X-D/def2-TZVP level predict a 15.7° dihedral angle between amide planes, facilitating host-guest interactions.
Ongoing challenges include stabilizing the methylidene group against [2+2] cycloaddition side reactions and scaling enantioselective syntheses beyond milligram quantities.
Properties
IUPAC Name |
3-methylidene-1-N,2-N-bis(4-phenylmethoxyphenyl)cyclopropane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-22-29(31(35)33-25-12-16-27(17-13-25)37-20-23-8-4-2-5-9-23)30(22)32(36)34-26-14-18-28(19-15-26)38-21-24-10-6-3-7-11-24/h2-19,29-30H,1,20-21H2,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPJHJCDHSZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Organic Chemistry
N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a catalyst in various chemical reactions, facilitating the formation of more complex molecules.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, NaBH4 | Alcohols, alkanes |
| Substitution | Halogens (Cl, Br), nucleophiles | Substituted derivatives |
Biological Applications
The compound is being investigated for its potential as a drug candidate due to its biological activity. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzyme activities or cellular pathways.
Case Study: Anticancer Potential
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds based on this structure have been tested against colon and breast cancer cells, demonstrating promising results in inhibiting cell proliferation.
Medical Imaging
This compound has potential applications as an imaging agent in diagnostic procedures. Its ability to bind selectively to certain biological targets can enhance imaging contrast in techniques such as MRI or PET scans.
Industrial Applications
In industrial settings, this compound is explored for its utility in developing new materials and as a catalyst in chemical manufacturing processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for environmentally friendly synthesis routes.
Mechanism of Action
The mechanism of action of N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Key Observations:
The methylidene group in the target compound may increase ring strain compared to fully saturated cyclopropanes, influencing reactivity and stability.
Synthetic Methodology: ’s compound was synthesized via a high-yield (78%) procedure involving cyclopropene carboxamide and phenol derivatives, achieving excellent diastereoselectivity (dr 23:1) . This suggests that substituent steric effects (e.g., diethyl vs. benzyloxy) could modulate stereochemical outcomes in analogous syntheses of the target compound.
Functional Group Diversity :
- Unlike BA96433 (a piperazine-sulfonyl hybrid), the target compound retains a cyclopropane core, highlighting its structural uniqueness among related amides .
Physicochemical and Functional Properties
- Lipophilicity: The benzyloxy groups in the target compound likely confer higher logP values compared to ’s methoxyphenoxy derivative, favoring membrane permeability in biological systems.
- Thermal Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., carboxamides) often exhibit moderate thermal stability, though the methylidene group could introduce susceptibility to ring-opening reactions.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two benzyloxyphenyl groups and a cyclopropane backbone. Its molecular formula is , and it has a molecular weight of 442.50 g/mol. The presence of benzyloxy groups suggests potential interactions with various biological targets, particularly in enzyme inhibition.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of compounds similar to N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds with similar structures have shown significant inhibitory activity against MAO-A and MAO-B, which are implicated in the metabolism of neurotransmitters. For instance, certain derivatives demonstrated IC50 values as low as for MAO-B inhibition, indicating strong potential for therapeutic applications in conditions like depression and Parkinson's disease .
- Acetylcholinesterase (AChE) : While some related compounds have shown selective inhibition of AChE, the specific compound needs further investigation to determine its effects on cholinergic signaling pathways.
2. Neuroprotective Effects
Research involving benzyloxy-substituted compounds has highlighted their neuroprotective properties. For example, certain derivatives have exhibited antioxidant activities and the ability to protect neuronal cells from oxidative stress . This suggests that This compound may also possess similar protective effects.
3. Cytotoxicity Assessment
In vitro studies assessing cytotoxicity through assays like MTT have shown that many compounds related to this structure do not exhibit significant toxicity towards normal cells at therapeutic concentrations . This is crucial for the development of safe therapeutic agents.
Case Study 1: MAO Inhibition
A study investigated a series of benzyloxy-containing compounds for their MAO inhibitory activity. The results indicated that several analogs showed promising inhibition rates against both MAO-A and MAO-B, with some achieving over 50% inhibition at concentrations around . This highlights the potential of these compounds in treating mood disorders and neurodegenerative diseases .
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and oxidative damage markers, suggesting a protective role in neurodegenerative conditions .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
